- Preparation of dihydropyrimidine derivatives as selective antagonists for human α1A-adrenergic receptors., World Intellectual Property Organization, , ,

Cas no 971-34-6 (N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity))

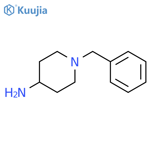

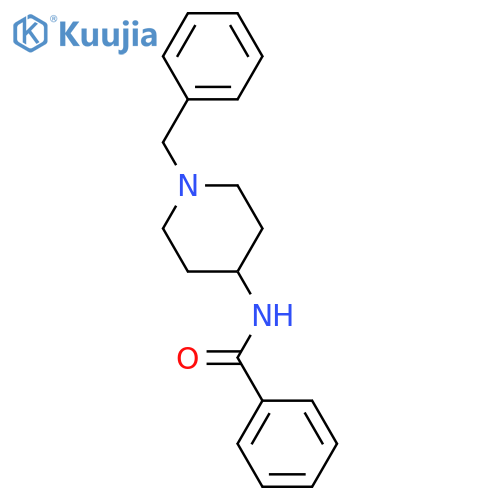

971-34-6 structure

Productnaam:N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Chemische en fysische eigenschappen

Naam en identificatie

-

- Benzamide,N-[1-(phenylmethyl)-4-piperidinyl]-

- N-(1-Benzyl-4-piperidinyl)benzamide (Indoramin Impurity)

- 2758169

- N-(1-Benzyl-4-piperidinyl)benzamide (Indoramin Impurity)

- N-(1-benzylpiperidin-4-yl)benzamide

- 1-Benzyl-4-benzamidopiperidine

- 4-Benzamido-1-benzyl-piperidin

- N-benzyl-4-benzamidopiperidine

- 1-Benzyl-4-(phenylcarboxamido)piperidine

- N-[1-(Phenylmethyl)-4-piperidinyl]benzamide (ACI)

- Piperidine, 4-benzamido-1-benzyl- (7CI, 8CI)

- 1-Benzylpiperidin-4-yl benzamide

- N-(1-Benzyl-4-piperidinyl)benzamide

- N-(1-Benzyl-4-piperidyl)benzamide

- EINECS 213-538-8

- MLS001182250

- N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)

- N-[1-(Phenylmethyl)-4-piperidinyl]benzamide

- BDBM50250266

- 1-benzyl-4-benzamido-piperidine

- Oprea1_804305

- N-[1-(BENZYL)-PIPERIDIN-4-YL]BENZAMIDE

- N-(1-(Benzyl)-4-piperidyl)benzamide

- HMS2880E21

- AG-690/12883814

- NCGC00246644-01

- HMS559B10

- Oprea1_272991

- ChemDiv2_000250

- CHEMBL1603838

- NX9VGZ9SAE

- N-(1-Benzyl-4-piperidinyl)benzamide #

- DTXSID00242701

- N1-(1-Benzyl-4-piperidyl)benzamide

- STK007131

- Cambridge id 5357691

- CS-0289939

- N-[1-(BENZYL)-4-PIPERIDYL]BENZAMIDE

- SMR000567875

- SR-01000630966-1

- HMS1369L08

- CCG-40855

- Maybridge1_006192

- 971-34-6

- SCHEMBL694949

- DB-255532

- 12N-312S

- NS00042945

- AB00082791-01

- N-[1-(phenylmethyl)piperidin-4-yl]benzamide

- Z32353754

- Benzamide, N-[1-(phenylmethyl)-4-piperidinyl]-

- N-(1-Benzyl-piperidin-4-yl)-benzamide

- AKOS000671616

- N-(1-Benzyl-4-piperidyl)benzamide; Indoramin Hydrochloride Imp. B (BP); Indoramin Hydrochloride Impurity B; Indoramin Impurity B

-

- Inchi: 1S/C19H22N2O/c22-19(17-9-5-2-6-10-17)20-18-11-13-21(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22)

- InChI-sleutel: LDGORKJXEGHFBK-UHFFFAOYSA-N

- LACHT: O=C(C1C=CC=CC=1)NC1CCN(CC2C=CC=CC=2)CC1

Berekende eigenschappen

- Exacte massa: 294.17300

- Monoisotopische massa: 294.173213

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 22

- Aantal draaibare bindingen: 4

- Complexiteit: 337

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 32.3

- XLogP3: 3.3

Experimentele eigenschappen

- Dichtheid: 1.14±0.1 g/cm3 (20 ºC 760 Torr),

- Kookpunt: 483.9°Cat760mmHg

- Vlampunt: 246.5°C

- Brekindex: 1.61

- Oplosbaarheid: Very slightly soluble (0.5 g/l) (25 º C),

- PSA: 35.83000

- LogboekP: 3.59370

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Beveiligingsinformatie

- Signaalwoord:warning

- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313

- Veiligheidsinstructies: H303+H313+H333

- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Douanegegevens

- HS-CODE:2933399090

- Douanegegevens:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| TRC | B288670-50mg |

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) |

971-34-6 | 50mg |

$ 207.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-503517-50mg |

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity), |

971-34-6 | 50mg |

¥2858.00 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360609-50mg |

n-(1-Benzylpiperidin-4-yl)benzamide |

971-34-6 | 90% | 50mg |

¥2676.00 | 2024-04-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-503517-50 mg |

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity), |

971-34-6 | 50mg |

¥2,858.00 | 2023-07-10 | ||

| TRC | B288670-500mg |

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) |

971-34-6 | 500mg |

$ 1642.00 | 2023-04-18 |

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 0 °C; 4 h, rt

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 1,3-Dimethylimidazolium iodide Solvents: Tetrahydrofuran ; 20 min, rt

1.2 30 min, rt

1.2 30 min, rt

Referentie

- An Efficient Catalytic Amidation of Esters Promoted by N-Heterocyclic Carbenes, Synthesis, 2019, 51(7), 1595-1602

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 0 °C; 4 h, rt

Referentie

- Preparation of piperidinylpropylaminocarbonyldihydropyrimidones and related compounds as selective adrenergic α1A receptor antagonists., World Intellectual Property Organization, , ,

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran

Referentie

- Desulfonylation of amides using samarium iodide, Synlett, 1997, (3), 271-272

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Triethylamine Solvents: Chloroform ; rt

Referentie

- 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs, Bioorganic & Medicinal Chemistry Letters, 2003, 13(14), 2303-2306

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt

1.2 overnight, rt

1.2 overnight, rt

Referentie

- Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, , 41-53

Synthetic Routes 7

Reactievoorwaarden

Referentie

- Microwave-assisted solvent-free parallel synthesis of thioamides, Tetrahedron Letters, 2000, 41(41), 7947-7950

Synthetic Routes 8

Reactievoorwaarden

Referentie

- 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors, Bioorganic & Medicinal Chemistry Letters, 1999, 9(9), 1285-1290

Synthetic Routes 9

Reactievoorwaarden

Referentie

- Novel aromatic piperazines derived from substituted cycloazanes, method for preparing same, pharmaceutical compositions, and use thereof as drugs, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reactievoorwaarden

Referentie

- Process for preparing 4-acylamino-piperidine derivatives, United Kingdom, , ,

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 10 °C; 1 h, rt

Referentie

- Preparation of O-substituted hydroxycumaranone derivatives as antitumor and antimetastatic agents, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reactievoorwaarden

Referentie

- Preparation of N-benzylpiperidine compounds as antiarrhythmics, European Patent Organization, , ,

Synthetic Routes 13

Reactievoorwaarden

Referentie

- 1-(4-Aminopiperidino)-3,4-dihydroisoquinolines, Federal Republic of Germany, , ,

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Raw materials

- Benzamide, N-[1-(phenylmethyl)-4-piperidinyl]-N-(phenylsulfonyl)-

- 1-(Phenylmethyl)-4-piperidinamine

- 4-Nitrophenyl benzoate

- Benzoic acid

- Benzoyl chloride

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Preparation Products

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Gerelateerde literatuur

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

4. Book reviews

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

971-34-6 (N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)) Gerelateerde producten

- 33953-37-6(N-(Piperidin-4-yl)benzamide)

- 776-75-0(1-Benzoylpiperidine)

- 2229438-42-8(1-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)

- 1558222-78-8(3-2-(methoxycarbonyl)phenylbutanoic acid)

- 888449-07-8(N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide)

- 2034354-12-4(N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide)

- 1158552-64-7(2-(pyrimidin-2-ylsulfanyl)aniline hydrochloride)

- 1342123-51-6(2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane)

- 2680835-42-9(6-chloro-8-acetamidoimidazo1,2-apyrazine-3-carboxylic acid)

- 2639403-61-3(Ethyl 5-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylate)

Aanbevolen leveranciers

Zhangzhou Sinobioway Peptide Co.,Ltd.

Goudlid

CN Leverancier

Reagentie

PRIBOLAB PTE.LTD

Goudlid

CN Leverancier

Reagentie

Heyuan Broad Spectrum Biotechnology Co., Ltd

Goudlid

CN Leverancier

Reagentie

Shanghai Joy Biotech Ltd

Goudlid

CN Leverancier

Bulk

Taian Jiayue Biochemical Co., Ltd

Goudlid

CN Leverancier

Bulk